(R)-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate
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Overview
Description
®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is a chemical compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a methanesulfonate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the pyrrolidine ring with methanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for ®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate ester, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonate ester under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the free amine.
Scientific Research Applications
®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate involves its interaction with specific molecular targets The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring but with different substituents.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
®-1-((Benzyloxy)carbonyl)pyrrolidin-3-yl methanesulfonate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a benzyloxycarbonyl group and a methanesulfonate ester provides versatility in synthetic chemistry, making it a valuable intermediate for the synthesis of complex molecules.
Properties
IUPAC Name |
benzyl (3R)-3-methylsulfonyloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRBIPMUYLVQFG-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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